Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Differentiation vs. Chroman-4-one
The 2-hydroxyl substituent in the target compound increases TPSA to 46.53 Ų, compared to approximately 26.3 Ų for chroman-4-one, and reduces the calculated LogP from ~1.4 (chroman-4-one) to 0.97 (target compound) . These shifts move the compound closer to optimal oral bioavailability space (TPSA < 140 Ų; LogP < 5) and improve aqueous solubility characteristics relative to the more lipophilic parent scaffold. The addition of one hydrogen-bond donor (from 0 to 1) further diversifies the intermolecular interaction profile.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA = 46.53 Ų; XLogP = 0.9; H-bond donors = 1; H-bond acceptors = 3 |
| Comparator Or Baseline | Chroman-4-one (CAS 491-37-2): TPSA ≈ 26.3 Ų; LogP ≈ 1.4; H-bond donors = 0; H-bond acceptors = 2 |
| Quantified Difference | TPSA increase of ~20.2 Ų (77% relative increase); LogP decrease of ~0.4–0.5 units; net gain of one H-bond donor |
| Conditions | Calculated properties using standard molecular descriptors (chem960.com, chemicalbook.com); chroman-4-one LogP from published literature |
Why This Matters
TPSA and LogP differences directly impact compound solubility, permeability, and chromatographic retention, making the target compound distinguishable in both biological assay conditions and preparative purification workflows.
